molecular formula N2H4<br>H2N-NH2<br>H2NNH2<br>H4N2 B178648 Hydrazine CAS No. 119775-10-9

Hydrazine

Cat. No. B178648
Key on ui cas rn: 119775-10-9
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Patent
US05728715

Procedure details

To a 300 ml round-bottomed flask equipped with magnetic stirrer and reflux condenser was charged 23.7 g of 87% potassium hydroxide and 150 ml of diethyleneglycol, with stirring, 23 g of 3-(3-chlorobenzoyl)propionic acid was added followed by 24 g of 85% hydrazine. The mixture was heated to reflux for 2 hours when 50 ml of solvent was azeotroped off into a Dean-Stark trap. The reaction was refluxed for an additional 2 hours, cooled, and poured into 500 g of ice with 50 ml of con. hydrochloric acid. A white precipitate was formed which was extracted into 400 ml of ethyl ether, and washed with 100 ml of water and 100 ml of saturated sodium chloride solution. The ether extract was dried over anhydrous magnesium sulfate, filtered, and stripped to yield 19.5 g of product as a white solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O.NN>C(O)COCCO>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:7][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:14]=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClC=1C=C(C(=O)CCC(=O)O)C=CC1
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
NN
Step Four
Name
solvent
Quantity
50 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml round-bottomed flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was azeotroped off into a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into 500 g of ice with 50 ml of con
CUSTOM
Type
CUSTOM
Details
A white precipitate was formed which
EXTRACTION
Type
EXTRACTION
Details
was extracted into 400 ml of ethyl ether
WASH
Type
WASH
Details
washed with 100 ml of water and 100 ml of saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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